Muroctasin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[4-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUGQZRBPETJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78N6O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868466 | |
| Record name | 2-({4-[2-(2-{[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanamido)propanamido]-5-amino-5-oxopentanoyl}amino)-6-(octadecanoylamino)hexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78113-36-7 | |
| Record name | N-Acetylmuramyl-ala-D-isoglutaminyl-N-epsilon-stearoyl-lys | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies and Biosynthetic Considerations for Muroctasin
Chemoenzymatic Synthetic Routes for Muroctasin and its Structural Analogs
Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysts with the versatility of chemical transformations, offers an elegant and efficient approach to complex molecules like this compound. This strategy can overcome challenges associated with traditional chemical synthesis, such as the need for extensive protecting group manipulations and the control of stereochemistry.
A key challenge in the synthesis of this compound lies in the construction of the N-acetylmuramic acid (NAM) core and the stereospecific formation of the peptide bonds. Enzymes can be strategically employed to address these challenges. For instance, a robust chemoenzymatic synthesis of functionalized NAM and its activated uridine (B1682114) diphosphate (B83284) (UDP-NAM) derivatives has been developed. nih.govnih.govacs.org This methodology utilizes bacterial enzymes from the peptidoglycan recycling pathway, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyl transferase (MurU), which have shown permissiveness to various functional groups on the NAM scaffold. nih.govnih.govacs.org
The peptide chain of this compound, containing both L- and D-amino acids, can also be assembled using enzymatic methods. Lipases, for example, have been successfully used in the synthesis of dipeptides containing D-amino acids. plu.mx Furthermore, the selective acylation of the lysine (B10760008) residue with stearic acid can be achieved using lipases, which are known to catalyze regioselective acylation reactions in non-aqueous media. nih.gov This enzymatic approach avoids the need for harsh chemical reagents and can lead to higher yields and purity.
A plausible chemoenzymatic route to this compound could involve the following key steps:
Enzymatic synthesis of the muramyl dipeptide core: Utilizing a combination of glycosyltransferases and peptide ligases to assemble the N-acetylmuramyl-L-alanyl-D-isoglutamine backbone.
Chemical or enzymatic coupling of L-lysine: The pre-formed muramyl dipeptide can be coupled to the N-terminus of L-lysine.
Lipase-catalyzed stearoylation: A lipase, such as Novozym 435, can be used for the regioselective acylation of the Nε-amino group of the lysine residue with stearic acid or an activated derivative. nih.gov
This chemoenzymatic strategy offers a greener and more efficient alternative to purely chemical methods, minimizing the use of protecting groups and hazardous reagents.
Total Synthesis Approaches to the this compound Scaffold and Derivatives for Mechanistic Studies
The total synthesis of this compound and its derivatives is crucial for confirming its structure, enabling the preparation of larger quantities for biological evaluation, and providing access to analogs for mechanistic studies, such as elucidating its interaction with the NOD2 receptor. Both liquid-phase and solid-phase peptide synthesis (SPPS) methodologies have been applied to the synthesis of muramyl peptides. mtoz-biolabs.comnih.govcreative-peptides.comwikipedia.orgbioduro.comnih.gov
Liquid-phase synthesis offers flexibility and is suitable for large-scale production. A patented method for the preparation of romurtide (B549284) (this compound) utilizes a total-liquid-phase fragment condensation approach. This strategy involves the synthesis of protected peptide fragments, which are then coupled in solution to construct the final molecule. While this method can be labor-intensive due to the need for purification after each step, it can provide high-purity products. creative-peptides.com
Solid-phase peptide synthesis (SPPS) has become a popular method for the synthesis of peptides and their derivatives due to its efficiency and potential for automation. wikipedia.org In the context of this compound, SPPS would involve the sequential addition of protected amino acids to a solid support, followed by the coupling of the N-acetylmuramic acid moiety and the stearoyl group. A shortened synthesis of MDP analogs has been reported, which could be adapted for the synthesis of this compound. nih.gov The solid-phase approach facilitates the purification process as excess reagents and by-products can be easily washed away. nih.gov
The synthesis of various lipophilic muramyl dipeptide derivatives has been reported, providing valuable insights into the structure-activity relationships of these compounds. researcher.lifenih.gov By systematically modifying the fatty acid chain, the peptide sequence, and the sugar moiety, researchers can probe the specific interactions between this compound and its biological targets.
| Synthesis Strategy | Advantages | Disadvantages | Suitability for Mechanistic Studies |
| Liquid-Phase Synthesis | Scalable, high purity of final product. creative-peptides.com | Labor-intensive, requires purification after each step. | Suitable for preparing large quantities of specific analogs. |
| Solid-Phase Synthesis | Efficient, automatable, easy purification. wikipedia.org | Potential for incomplete reactions and side reactions on the solid support. | Ideal for the rapid synthesis of libraries of derivatives to probe structure-activity relationships. nih.gov |
Green Chemistry Principles Applied to this compound Synthesis Research
The synthesis of complex molecules like this compound often involves multiple steps and the use of significant quantities of solvents and reagents, raising environmental concerns. The application of green chemistry principles aims to minimize the environmental impact of chemical processes. advancedchemtech.com In the context of this compound synthesis, several green chemistry strategies can be implemented.
Use of Greener Solvents: Traditional peptide synthesis often relies on hazardous solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). kennesaw.edu Research has focused on identifying more environmentally benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown promise as greener replacements in solid-phase peptide synthesis. biotage.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also being explored as biodegradable and non-toxic reaction media. kennesaw.edu
Energy Efficiency: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. advancedchemtech.com These techniques can be applied to various steps in the synthesis of this compound, from peptide coupling to the introduction of the stearoyl group.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Greener Solvents | Replacing DMF and NMP with 2-MeTHF, CPME, or deep eutectic solvents. kennesaw.edubiotage.com |
| Atom Economy | Employing convergent synthetic strategies and catalytic reactions. |
| Waste Reduction | Minimizing the use of protecting groups through chemoenzymatic approaches. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times. advancedchemtech.com |
Investigation of Potential Biosynthetic Pathways and Metabolic Precursors of this compound-like Compounds
While this compound itself is a synthetic molecule, its core structure, the muramyl dipeptide, is a natural product derived from bacterial peptidoglycan. Understanding the biosynthesis of peptidoglycan provides insights into the metabolic precursors of this compound-like compounds. The biosynthesis of peptidoglycan is a complex, multi-step process that occurs in the bacterial cytoplasm and at the cell membrane.
The key metabolic precursors for the synthesis of the UDP-N-acetylmuramic acid (UDP-NAM) portion of this compound are derived from central carbon metabolism. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis. wikipedia.org
The key enzymatic steps in the biosynthesis of UDP-NAM are:
GlmS: Fructose-6-phosphate is converted to glucosamine-6-phosphate.
GlmM and GlmU: A series of enzymatic reactions convert glucosamine-6-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc).
MurA and MurB: UDP-GlcNAc is converted to UDP-NAM.
The peptide portion of the natural peptidoglycan monomer is then sequentially added to UDP-NAM by a series of Mur ligases (MurC, MurD, MurE, and MurF).
Metabolic engineering of microorganisms, such as Escherichia coli, has been explored to increase the production of key precursors like N-acetylneuraminic acid, a related amino sugar. acs.orgresearchgate.net Similar strategies could potentially be applied to enhance the production of N-acetylmuramic acid or its derivatives, providing a biocatalytic route to the core scaffold of this compound. mdpi.com
| Metabolic Precursor | Origin | Role in this compound-like Compound Biosynthesis |
| Fructose-6-phosphate | Glycolysis | Initial building block for the N-acetylmuramic acid moiety. wikipedia.org |
| L-Alanine, D-Glutamic acid, L-Lysine | Amino acid metabolism | Components of the peptide chain. |
| Stearic Acid | Fatty acid metabolism | Forms the lipophilic tail. |
Development of Research Probes via Directed Chemical Modification of this compound
To investigate the mechanism of action of this compound and identify its cellular binding partners, it is essential to develop research probes. These probes are typically derivatives of the parent molecule that have been modified to incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a radioisotope, without significantly altering their biological activity.
Biotinylated Probes: Biotinylated derivatives of MDP have been synthesized to facilitate studies on its interaction with the NOD2 receptor. nih.gov The biotin tag allows for the capture and identification of binding proteins through techniques like affinity chromatography and western blotting. The synthesis of these probes often involves the introduction of a linker arm to minimize steric hindrance between the biotin moiety and the this compound scaffold, ensuring that the probe retains its ability to bind to its target. nih.gov
Fluorescent Probes: Fluorescently labeled MDP analogs are valuable tools for visualizing the cellular uptake and localization of this compound. nih.gov These probes can be used in fluorescence microscopy and flow cytometry to track the molecule's journey within the cell and identify its subcellular compartments of action. The synthesis of fluorescent probes involves the covalent attachment of a fluorophore, such as fluorescein (B123965) or rhodamine, to a functional group on the this compound molecule.
Radiolabeled Probes: Radiolabeled this compound, for example with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), can be synthesized for use in quantitative binding assays and pharmacokinetic studies. moravek.comnih.govresearchgate.netnih.govmdpi.com These probes allow for the precise measurement of receptor binding affinities and the tracking of the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. The synthesis of radiolabeled compounds requires specialized facilities and expertise in handling radioactive materials.
| Probe Type | Reporter Group | Application |
| Biotinylated Probe | Biotin | Affinity purification of binding partners, Western blotting. nih.gov |
| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Cellular imaging, flow cytometry. nih.gov |
| Radiolabeled Probe | ³H, ¹⁴C, ¹¹C | Quantitative binding assays, pharmacokinetic studies. moravek.comnih.govresearchgate.netnih.govmdpi.com |
Elucidation of Muroctasin S Molecular and Cellular Mechanisms of Action
Analysis of Receptor Binding Dynamics and Ligand-Receptor Interactions of Muroctasin
This compound initiates its effects by interacting with specific pattern recognition receptors (PRRs) of the innate immune system. This initial binding is a critical determinant of the downstream signaling and ultimate cellular response.
Molecular Recognition by Nucleotide-binding Oligomerization Domain 2 (NOD2)
The primary intracellular receptor for this compound is the Nucleotide-binding Oligomerization Domain 2 (NOD2), a member of the NOD-like receptor (NLR) family. nih.govresearchgate.net NOD2 is specialized to detect muramyl dipeptide, the minimal bioactive peptidoglycan motif found in nearly all bacteria. nih.govnih.gov this compound, as an MDP derivative, mimics this natural ligand.
The recognition process occurs in the cytoplasm, where NOD2 resides in an inactive state. nih.gov The leucine-rich repeat (LRR) domain of NOD2 is crucial for ligand recognition. Upon binding of this compound, NOD2 undergoes a significant conformational change. This change exposes its nucleotide-binding domain (NACHT), facilitating self-oligomerization and subsequent activation of downstream signaling. nih.gov This interaction is highly specific, forming the first step in a signaling cascade that alerts the cell to a potential bacterial presence.
Role of Co-Receptors and Accessory Proteins in this compound Signaling
The signaling cascade initiated by this compound binding to NOD2 is further regulated by a variety of co-receptors and accessory proteins. These molecules are essential for the proper assembly and function of the signaling complex, known as the "nodosome."
A critical accessory protein is the Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2. nih.gov Following this compound-induced NOD2 oligomerization, RIPK2 is recruited to the complex through a homophilic interaction between their respective caspase activation and recruitment domains (CARD). nih.gov This recruitment is indispensable for propagating the signal downstream.
Other proteins, including ubiquitin ligases, play a crucial role in regulating the stability and activity of the NOD2-RIPK2 complex. frontiersin.org These accessory proteins fine-tune the signaling output, ensuring an appropriate response and preventing excessive inflammation.
Intracellular Signaling Cascades Modulated by this compound
The binding of this compound to NOD2 and the assembly of the nodosome trigger potent intracellular signaling cascades that culminate in the activation of key transcription factors and the expression of immune-related genes.
Activation of NF-κB Pathway Components
One of the principal outcomes of this compound-NOD2 signaling is the robust activation of the nuclear factor-kappa B (NF-κB) pathway. nih.gov Following its recruitment to the activated NOD2 complex, RIPK2 mediates the activation of the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1). nih.gov
TAK1, in turn, activates the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). nih.govresearchgate.net The activated IKK complex then phosphorylates the inhibitory protein IκBα. nih.gov This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB dimer (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus. researchgate.netnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. mdpi.com
Table 1: Key Proteins in the this compound-Induced NF-κB Pathway
| Protein | Class | Role in Pathway |
|---|---|---|
| NOD2 | NLR Receptor | Directly binds this compound, initiating the signaling cascade. |
| RIPK2 | Serine/Threonine Kinase | Recruited by NOD2; essential for downstream signal propagation. |
| TAK1 | MAPKKK | Activated by RIPK2; activates both the IKK complex and MAPKs. |
| IKK Complex | Kinase Complex | Phosphorylates IκBα, targeting it for degradation. |
| IκBα | Inhibitory Protein | Sequesters NF-κB in the cytoplasm in an inactive state. |
| NF-κB | Transcription Factor | Translocates to the nucleus to activate pro-inflammatory gene expression. |
Modulation of MAP Kinase Signaling
In parallel with NF-κB activation, the this compound-NOD2-RIPK2 signaling axis also activates the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govnews-medical.net
The activation of MAPKs is also mediated by TAK1. nih.gov Activated TAK1 can phosphorylate and activate MAPK Kinases (MAPKKs or MKKs), which in turn phosphorylate and activate the main MAPKs. frontiersin.orgmdpi.com The three major MAPK cascades activated downstream of NOD2 are:
p38 MAPK: Plays a crucial role in the production of inflammatory cytokines. nih.gov
c-Jun N-terminal Kinases (JNKs): Involved in stress responses and apoptosis. nih.gov
Extracellular signal-Regulated Kinases (ERKs): Typically associated with cell proliferation and differentiation. news-medical.net
The activation of these MAPK pathways leads to the phosphorylation of various transcription factors, such as AP-1 (Activator Protein-1), which then work in concert with NF-κB to drive the expression of immune and inflammatory genes. researchgate.net
Table 2: this compound's Impact on Intracellular Kinases
| Kinase Pathway | Key Upstream Activator | Primary Downstream Effects |
|---|---|---|
| NF-κB | IKK Complex | Nuclear translocation of p50/p65, pro-inflammatory gene transcription. |
| p38 MAPK | TAK1 -> MKK3/6 | Stabilization of cytokine mRNA, activation of transcription factors. |
| JNK | TAK1 -> MKK4/7 | Activation of AP-1, regulation of apoptosis and inflammation. |
| ERK | TAK1 -> MEK1/2 | Regulation of cell proliferation and cytokine production. |
Investigating Upstream and Downstream Signal Transduction Events
This compound, as a muramyl dipeptide derivative, is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). nih.gov The interaction between this compound and the leucine-rich repeat (LRR) domain of NOD2 is a critical upstream event that initiates a cascade of downstream signaling. This recognition is believed to induce a conformational change in NOD2, facilitating its self-oligomerization. nih.gov
This oligomerization leads to the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), through homophilic CARD-CARD interactions. nih.gov The recruitment and subsequent activation of RIPK2 are central to the propagation of the downstream signal. Activated RIPK2 serves as a scaffold for the assembly of a larger signaling complex, which includes the recruitment and activation of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1). nih.gov
The activation of TAK1 is a pivotal point in the signal transduction pathway, as it leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. nih.gov
NF-κB Pathway: TAK1 activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. mdpi.com The degradation of IκB releases the NF-κB dimers (typically p50/RelA), allowing them to translocate to the nucleus. mdpi.com In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide range of pro-inflammatory and immune-related genes. nih.gov
MAPK Pathway: Concurrently, TAK1 activation also leads to the phosphorylation and activation of MAPK kinases (MKKs), which in turn activate the key MAPK family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov These activated MAPKs then phosphorylate various downstream transcription factors, such as AP-1, which also contribute to the regulation of immune response genes.
Ubiquitination plays a crucial role in regulating the intensity and duration of NOD2 signaling. Both NOD2 and RIPK2 are subject to ubiquitination, which can either promote signal transduction or target the proteins for degradation, thereby providing a feedback mechanism to control the inflammatory response. mdpi.com
Transcriptomic and Proteomic Effects of this compound in Model Systems
The activation of signaling cascades by this compound culminates in significant changes at the transcriptomic and proteomic levels within immune cells, particularly macrophages.
Research has demonstrated that this compound directly influences the expression of specific genes critical for immune cell function and communication. In murine macrophage cell lines, such as P388D1 and J774.1, treatment with this compound leads to a significant enhancement in the expression of the Macrophage Colony-Stimulating Factor (M-CSF) gene. nih.gov This upregulation of M-CSF mRNA is a primary contributor to the hematopoietic activity of this compound. nih.gov
Furthermore, while this compound does not directly increase Granulocyte Colony-Stimulating Factor (G-CSF) gene expression in macrophages, it stimulates these cells to release other signaling molecules, such as Interleukin-1 (IL-1), which can then induce G-CSF expression in other cell types, like fibrosarcoma cells. nih.gov This indicates both direct and indirect mechanisms of mRNA modulation by this compound.
While comprehensive genome-wide transcriptomic analyses of this compound-stimulated immune cells are not extensively available, studies on monocyte gene expression in various inflammatory contexts reveal patterns of gene regulation that are likely to be influenced by this compound. These include the modulation of genes involved in inflammatory responses, cell metabolism, and cell cycle progression. nih.govfrontiersin.orgresearchgate.net
Table 1: this compound-Induced mRNA Modulation in Macrophages
| Gene | Cell Line | Effect of this compound | Reference |
|---|---|---|---|
| M-CSF | P388D1, J774.1 | Upregulation | nih.gov |
The alterations in gene expression induced by this compound translate into significant changes in the proteome of target cells. A notable effect of this compound is the increased production and secretion of Colony-Stimulating Factors (CSFs) by macrophages. nih.gov This has been observed in vitro with macrophage cell lines. nih.gov
In addition to CSFs, this compound has been shown to augment the biosynthesis of the third component of complement (C3) by murine peritoneal macrophages, both in vitro and in vivo. ovid.com This increase in C3 production is dose-dependent and can be inhibited by cycloheximide, indicating that it is a result of de novo protein synthesis. ovid.com
Post-translational modifications, particularly ubiquitination, are integral to the signaling pathways activated by this compound. The activation of the NOD2 pathway involves the ubiquitination of key signaling molecules like RIPK2. mdpi.com This modification is essential for the recruitment of downstream signaling components and the subsequent activation of NF-κB and MAPK pathways. The precise landscape of other post-translational modifications, such as phosphorylation of downstream kinases in the MAPK pathway, is a direct consequence of this compound's initial interaction with NOD2.
Table 2: this compound-Induced Protein Expression Changes in Macrophages
| Protein | Cell Type | Effect of this compound | Reference |
|---|---|---|---|
| Colony-Stimulating Factors (CSFs) | Macrophage cell lines | Increased production | nih.gov |
Cellular Phenotypic Responses to this compound in Immune Cell Models
This compound elicits distinct phenotypic and functional changes in key immune cells, particularly macrophages and dendritic cells, which are central to its immunomodulatory properties.
This compound is a potent activator of macrophages. nih.gov While it can induce macrophage activation on its own, its effects are synergistically enhanced when combined with interferon-gamma (IFN-γ), leading to the generation of tumoricidal macrophages. nih.gov One of the mechanisms underlying this synergy is the priming of macrophages by IFN-γ, which enhances the endocytosis of this compound. nih.gov
Activated macrophages exhibit a range of functional changes, including morphological alterations and the secretion of inflammatory mediators. biomolther.org Although direct quantitative studies on the effect of this compound on the phagocytic index are limited, the activation of macrophages by this compound is intrinsically linked to an enhanced capacity for phagocytosis, a key function of these innate immune cells. mdpi.com The process of phagocytosis in macrophages is a complex, actin-dependent process that is crucial for the clearance of pathogens and cellular debris. biomolther.orgresearchgate.net
This compound, also known as MDP-Lys (L18), has been shown to stimulate the function of human dendritic cells (DCs), which are the most potent antigen-presenting cells. nih.gov Treatment of human DCs with MDP-Lys (L18) leads to their maturation, a critical process for the initiation of T cell-mediated immunity. nih.gov
This maturation is characterized by the marked upregulation of key surface molecules, including the co-stimulatory molecules CD80 and CD86, as well as CD40 and the maturation marker CD83. nih.gov The increased expression of these molecules is crucial for providing the necessary signals for T cell activation.
Furthermore, this compound-treated DCs exhibit enhanced antigen-presenting function, as demonstrated by their increased ability to stimulate allogeneic mixed lymphocyte reactions. nih.gov In addition to the changes in surface marker expression, this compound stimulates DCs to produce a range of cytokines, including tumor necrosis factor-alpha (TNF-α), IL-6, IL-8, IL-10, and IL-12 (p40). nih.gov This cytokine milieu plays a significant role in shaping the subsequent adaptive immune response.
Research on other muramyl dipeptide derivatives further supports the role of these molecules in DC maturation. Some acylated MDP derivatives have been found to activate DCs through Toll-like receptors (TLRs) 2 and 4, leading to the upregulation of CD83 and CD86. oup.comoup.com
Table 3: Effect of this compound (MDP-Lys (L18)) on Human Dendritic Cell Surface Markers
| Surface Marker | Effect of this compound | Reference |
|---|---|---|
| CD80 | Marked upregulation | nih.gov |
| CD83 | Marked upregulation | nih.gov |
| CD86 | Marked upregulation | nih.gov |
| CD40 | Marked upregulation | nih.gov |
Lymphocyte Subpopulation Modulation Studies
This compound, also known as MDP-Lys(L18), has been the subject of various studies to elucidate its influence on the modulation of lymphocyte subpopulations. Research indicates that this compound plays a significant role in augmenting both humoral and cellular immune responses through its interaction with different lymphocyte types.
Detailed investigations have revealed that this compound potentiates the mitogenic responses of splenic lymphocytes. This suggests an activation of both T-lymphocytes and B-lymphocytes. Furthermore, this compound has been shown to enhance polyclonal B cell activation, leading to increased antibody formation. This highlights its role in stimulating the humoral immunity arm of the adaptive immune system.
In the context of cellular immunity, this compound has been found to augment responses such as the mixed lymphocyte reaction (MLR). The MLR is an in vitro model of T-cell recognition of alloantigens, and its enhancement by this compound points towards a stimulatory effect on T-cell proliferation and differentiation.
Moreover, this compound has been observed to indirectly influence T-cell activity by acting on antigen-presenting cells. Studies have shown that in combination with interferon-beta (IFN-β), this compound promotes the maturation of dendritic cells. These mature dendritic cells are more effective at stimulating allogeneic T-cells, indicating an indirect but potent mechanism by which this compound modulates T-cell responses. Some research in specific experimental models has also pointed to a decrease in regulatory T cells following the administration of MDP-Lys(L18).
The effects of muramyl dipeptides, the class of compounds to which this compound belongs, have also been studied in relation to Natural Killer (NK) cells. Some studies have indicated that muramyl dipeptides, in combination with other agents, can modulate NK cell cytotoxicity, an important component of the innate immune system's response to tumors and viral infections.
While comprehensive quantitative data from human or animal studies detailing the precise percentage and absolute count changes of all lymphocyte subpopulations following this compound administration is not consistently available in a single comprehensive table, the collective research provides a clear indication of its broad-spectrum immunomodulatory effects. The following table summarizes the observed qualitative effects of this compound on various lymphocyte-related immune parameters based on available research findings.
| Immune Parameter Affected | Observed Effect of this compound (MDP-Lys(L18)) | Implied Lymphocyte Modulation |
| Mitogenic Response to Phytohemagglutinin (PHA) | Augmentation | Stimulation of T-lymphocytes |
| Mitogenic Response to Lipopolysaccharide (LPS) | Augmentation | Stimulation of B-lymphocytes |
| Polyclonal B Cell Activation | Potentiation | Enhanced B-lymphocyte activity and antibody production |
| Mixed Lymphocyte Reaction (MLR) | Augmentation | Enhanced T-cell proliferation and response to alloantigens |
| Dendritic Cell Maturation (with IFN-β) | Promotion | Indirect enhancement of T-cell stimulation |
| Regulatory T cells (in specific models) | Decrease | Modulation of immune tolerance |
| Natural Killer (NK) Cell Cytotoxicity (as a muramyl dipeptide) | Modulation | Influence on innate immune cell function |
Identification and Characterization of Pharmacological Targets and Signaling Pathways of Muroctasin
Detailed Characterization of NOD2 as a Primary Receptor for Muroctasin
NOD2, an intracellular pattern recognition receptor, is a key sensor for bacterial peptidoglycan fragments, including MDP. nih.govresearchgate.netnih.gov this compound, being a synthetic MDP derivative, is recognized by and activates NOD2. nih.govnih.govresearchgate.netnih.gov Upon ligand binding, NOD2 undergoes conformational changes and interacts with other proteins, notably Receptor-Interacting Protein 2 (RIP2), to initiate signaling pathways. nih.gov
Comparative Binding Affinity and Specificity Studies with MDP Derivatives
This compound is a lipophilic derivative of MDP, modified with a stearoyl group attached to a lysine (B10760008) residue. nih.govnih.gov While the precise binding affinity of this compound to NOD2 compared directly to native MDP or other derivatives is not extensively detailed in the provided search results with specific quantitative data points (e.g., Kd values), the literature indicates that structural modifications of MDP, such as those present in this compound, are explored to enhance or modify their immunostimulatory properties. nih.govresearchgate.net Romurtide (B549284) (this compound) has been shown to be more potent than MDP in the induction of certain cytokines, suggesting differences in their interaction or downstream effects, which could be related to binding characteristics or cellular uptake. researchgate.net Lipophilic derivatives like this compound may exhibit altered interactions with cell membranes and improved uptake by monocytes and macrophages compared to more hydrophilic MDP. nih.govresearchgate.net
Mutational Analysis of NOD2 for this compound Interaction Studies
Mutational analysis of NOD2 has been crucial in understanding its interaction with muramyl peptides like MDP. Mutations in the NOD2 gene are associated with inflammatory diseases such as Crohn's disease, highlighting the receptor's critical role in immune regulation. nih.govnih.govresearchgate.net While specific mutational analysis studies directly investigating this compound binding are not detailed in the provided search results, studies on MDP and other derivatives provide insights. The recognition of MDP is proposed to occur within the Leucine-Rich Repeat (LRR) domain of NOD2, although the precise molecular details of this interaction remain to be fully elucidated due to the lack of a crystal structure of NOD2 bound to MDP. nih.govchemrxiv.org Modifications to the MDP molecule, such as those at the C6 position of the carbohydrate or the D-isoglutamine residue, have been explored, and their effects on NOD2 activation have been studied, providing indirect information about the binding site and interaction requirements. nih.govchemrxiv.org Studies using NOD2-deficient cells or cells expressing mutated NOD2 are standard approaches to confirm the dependence of a compound's activity on the receptor and to map critical interaction sites. tandfonline.comresearchgate.net
Investigation of Interleukin (IL) Production Induction by this compound
This compound is known to be a potent inducer of various cytokines, including interleukins, in immune cells such as monocytes and macrophages. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgmedchemexpress.commedchemexpress.commedchemexpress.com This induction is a key component of its immunostimulatory activity. nih.govfrontiersin.orgfrontiersin.org
Regulation of IL-1β Synthesis and Secretion
This compound, like its parent compound MDP, induces the production of IL-1β. nih.govresearchgate.netmedchemexpress.commedchemexpress.com The induction of IL-1β by muramyl peptides is a complex process that involves the activation of inflammasomes, particularly the NLRP3 inflammasome. tandfonline.comnih.gov NOD2 activation by MDP can lead to the activation of NF-κB and MAPK pathways, which are necessary for the synthesis of pro-IL-1β. researchgate.netnih.gov Subsequent processing and secretion of the mature IL-1β require caspase-1 activation, which is mediated by inflammasome formation. tandfonline.comnih.gov While early studies suggested a role for NLRP1, recent evidence points to NLRP3 as the primary inflammasome responsible for MDP-induced caspase-1 activation and IL-1β secretion, a process that is dependent on NOD2. tandfonline.comnih.gov Studies with L18-MDP (this compound) in murine macrophages have suggested a potential mechanism for IL-1β secretion that might be independent of NLRP3, hinting at possible species-specific differences or involvement of other pathways like NLRP1. tandfonline.com
Mechanisms of IL-6 and GM-CSF Induction
This compound is also a known inducer of IL-6 and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govresearchgate.netfrontiersin.orgfrontiersin.orgmedchemexpress.commedchemexpress.commedchemexpress.com The induction of these cytokines by NOD2 agonists like this compound is primarily mediated through the activation of the NF-κB and MAPK signaling pathways. researchgate.netnih.govfrontiersin.org Upon NOD2 ligation, the recruitment and activation of RIP2 lead to the downstream activation of TAK1, which in turn activates the IKK complex and MAPK pathways. nih.gov This signaling cascade culminates in the translocation of NF-κB to the nucleus and the activation of transcription factors like AP-1, which drive the expression of genes encoding pro-inflammatory cytokines, including IL-6 and GM-CSF. researchgate.netnih.govfrontiersin.org Studies have shown that this compound can enhance the production of IL-6 and GM-CSF in various immune cells, contributing to its immunostimulatory effects. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgmedchemexpress.commedchemexpress.commedchemexpress.com
Cross-Talk Mechanisms with Other Pattern Recognition Receptors (PRRs)
This compound, as a derivative of muramyl dipeptide, is recognized by intracellular pattern recognition receptors (PRRs), notably NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). nih.govuni-freiburg.de NOD2 is a member of the NOD-like receptor (NLR) family, which plays a crucial role in the innate immune system by detecting bacterial cell wall components like peptidoglycan within the cytoplasm. nih.govuni-freiburg.denih.gov
The interaction of muramyl peptides, including this compound, with intracellular receptors like NOD2 triggers a cascade of events leading to the increased expression of genes associated with MHC molecules, pro-inflammatory mediators, and cytokines. uni.luidrblab.net This activation results in the stimulation of various immunocompetent cells, including macrophages, dendritic cells, neutrophils, T-lymphocytes, B-lymphocytes, and natural killer (NK) cells, contributing to an adequate immune response. uni.luidrblab.net
Research indicates that NOD2 activation by bacterial components can induce autophagy, a cellular process involved in the degradation of cellular components and clearance of intracellular pathogens. uni-freiburg.de NOD2 has been shown to recruit Atg16L1 (Autophagy related 16 like 1) to the plasma membrane at the site of bacterial entry, thereby facilitating the trafficking of bacteria to autophagosomes and their subsequent degradation through fusion with lysosomes. uni-freiburg.de Furthermore, the protein IRGM (Immunity-related GTPase M) interacts with PRRs, including NOD2, and forms a molecular complex with NOD2 and ATG16L1. uni-freiburg.de This complex is involved in modulating autophagic responses to microbial products, and NOD2 enhances the K63-linked polyubiquitination of IRGM, which is essential for IRGM's interaction with core autophagy factors and for efficient bacterial clearance. uni-freiburg.de
While the primary intracellular target of this compound is NOD2, the broader context of PRR signaling involves complex cross-talk mechanisms. Different PRR families, such as Toll-like receptors (TLRs), NLRs, C-type lectin receptors (CLRs), and RIG-I-like receptors (RLRs), recognize distinct pathogen-associated molecular patterns (PAMPs) and initiate diverse downstream signaling pathways. uni-freiburg.de These pathways often converge or interact, leading to the activation of key transcription factors like NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1), which drive the production of pro-inflammatory cytokines. uni-freiburg.de Although specific detailed studies on the direct cross-talk between NOD2 activation by this compound and other PRRs were not extensively detailed in the search results, the known interactions between NLRs and other PRRs, such as the TLR4-TRIF-p38 axis in inducing autophagy, suggest potential areas for further investigation into how this compound's effects via NOD2 might integrate with or modulate signaling initiated by other PRRs. uni-freiburg.de
Influence on Complement System Components and Biosynthesis
This compound (MDP-Lys(L18)) has been shown to influence the complement system, a critical part of the innate immune defense that aids in pathogen elimination and the orchestration of adaptive immunity. wikipedia.orgtocris.comnih.gov Studies in mice have demonstrated that this compound can elevate the serum level of the complement subcomponent C1q. nih.govguidetopharmacology.org
Beyond increasing serum levels, this compound also augments the biosynthesis of C1q by cultured mouse peritoneal macrophages. nih.govguidetopharmacology.org These findings suggest that this compound activates C1q generation by macrophages through both direct and/or indirect mechanisms.
Furthermore, this compound (MDP-Lys(L18)) has been shown to significantly augment the production of the third component of complement (C3) by murine macrophages in both in vitro and in vivo settings. In vitro experiments revealed a dose-dependent promotion of C3 production by cultured macrophages treated with MDP-Lys(L18). Macrophages derived from mice treated subcutaneously with MDP-Lys(L18) also exhibited significantly augmented in vitro C3 production, displaying a biphasic pattern over 120 hours post-administration. The C3 produced by cultured peritoneal macrophages was found to be identical to native C3 in serum, as confirmed by immunoelectrophoretic analysis.
Preclinical Investigative Studies of Muroctasin in Model Systems
In Vitro Cellular Models for Muroctasin Mechanistic Assessment
In vitro studies, employing cell culture systems, provide a controlled environment to investigate the cellular and molecular mechanisms of a compound's action akadeum.com. These models are instrumental in exploring aspects such as immune cell activation, deciphering signaling pathways, and analyzing cell-cell interactions bitesizebio.commdpi.comfrontiersin.org.
Primary Immune Cell Culture Systems for Activation Studies
Primary immune cells, which are isolated directly from living tissues, are highly valued in research because they more closely mirror the physiological behavior and metabolic processes of cells within a living organism compared to continuous cell lines biocompare.com. Culturing these cells can be more complex, and their capacity for proliferation in vitro may be limited biocompare.com. To induce proliferation and maintain activity in primary immune cells, such as T cells, specific stimuli like cytokines, antibodies, or other activating signals are typically required in culture akadeum.com. Techniques for isolating and activating T cells include density gradient centrifugation, magnetic-activated cell sorting (MACS), and the application of antigens, mitogens, or monoclonal antibodies like anti-CD3/CD28 akadeum.com. Studies involving primary murine B cells have demonstrated that stimulation is essential for their survival and function in a culture environment bitesizebio.com. Depending on the research objective, such as inducing immune activation or promoting antibody production, different stimulants like lipopolysaccharide (LPS) or a combination of CD40 ligand/anti-CD40 antibodies and IL-4 can be utilized bitesizebio.com.
Immortalized Cell Lines for Signaling Pathway Elucidation
Immortalized cell lines are derived from primary cells that have undergone genetic alterations enabling them to divide indefinitely, effectively bypassing the natural limit on cell divisions known as the Hayflick limit abmgood.commdpi.com. These cell lines are extensively used in research due to their consistent characteristics and ease of propagation, making them valuable tools for investigating molecular mechanisms and signaling cascades mdpi.comnih.gov. Immortalization can be achieved through various methods, including the introduction of viral oncogenes or the sustained expression of human telomerase reverse transcriptase (hTERT) mdpi.comabmgood.com. While beneficial for studying cellular pathways and screening potential drugs, it is important to acknowledge that immortalized cell lines may exhibit differences in properties compared to their primary cell counterparts and can accumulate chromosomal abnormalities over passages mdpi.comresearchgate.net.
Research has indicated that this compound can stimulate macrophage cell lines, specifically P388D1 and J774.1 cells, leading to an increase in the production of colony-stimulating factor (CSF) in vitro nih.gov. Analysis using Northern blotting demonstrated that treatment with this compound enhanced the expression of the M-CSF gene in these macrophage cell lines, although it did not directly increase G-CSF gene expression nih.gov. Interestingly, conditioned medium collected from P388D1 cells that had been stimulated with this compound was found to enhance G-CSF gene expression in NFSA cells, a fibrosarcoma cell line known for producing G-CSF nih.gov. These findings suggest that the hematopoietic effects of this compound may be primarily mediated by the increased production of M-CSF by macrophages, with the enhanced production of G-CSF potentially being an indirect effect facilitated by factors such as interleukin-1 released from the activated macrophages nih.gov.
The following table summarizes the observed effects of this compound on macrophage cell lines:
| Cell Line | This compound Treatment | M-CSF Production | G-CSF Production | M-CSF Gene Expression | G-CSF Gene Expression |
| P388D1 | Yes | Increased | Not directly increased by this compound alone | Enhanced | Not enhanced by this compound alone |
| J774.1 | Yes | Increased | Not directly increased by this compound alone | Enhanced | Not enhanced by this compound alone |
| NFSA (with conditioned medium from this compound-stimulated P388D1) | Yes | N/A | Enhanced | N/A | Enhanced |
Co-culture Models for Cell-Cell Interaction Research
Co-culture models involve the simultaneous culturing of two or more distinct cell types in vitro to investigate the complexities of their interactions frontiersin.orgnih.gov. These models are invaluable for understanding how different cell populations influence each other's behavior, both under normal physiological conditions and in response to various stimuli frontiersin.org. Co-culture systems can be designed to explore interactions that require direct physical contact between cells, as well as those mediated by soluble factors secreted into the culture medium frontiersin.orgmednexus.org. Direct co-cultures facilitate juxtacrine and paracrine signaling through cell-cell contact, while indirect co-cultures, where cell types are physically separated by a barrier, allow for the study of communication solely through secreted molecules frontiersin.orgnih.gov. These models are utilized to investigate a range of cellular processes, including proliferation, migration, differentiation, and the impact of the cellular microenvironment mednexus.org. Co-culture systems have been developed to study the interactions between immune cells and other cell types, such as cancer cells or stromal cells, to understand their roles in health and disease frontiersin.orgmednexus.org.
While the provided search results highlight the utility of co-culture models in studying cell-cell interactions and detail this compound's effects on macrophage cell lines, comprehensive research findings specifically detailing this compound's effects within co-culture models designed to study complex cell-cell interactions were not extensively present in the provided snippets. However, given this compound's known activation of macrophages and the central role of macrophages in interacting with other immune and non-immune cells, co-culture models represent a relevant experimental approach for future investigations into the downstream consequences of this compound-induced macrophage activation on the behavior and function of other cell populations.
In Vivo Animal Models for Mechanistic Insights into this compound's Immunomodulatory Effects
Immunological Responses in Murine Models
Murine models, particularly using mice, are widely employed in preclinical research to investigate immunological responses and the effects of immunomodulatory agents bitesizebio.commdpi.com. These models facilitate the study of immune cell activation, track changes in the cellularity of immune organs like lymph nodes over time during an immune response, and quantify the production of cytokines researchgate.netnih.gov. Studies in mice have indicated that this compound, as a derivative of muramyl dipeptide, can influence the immune system researchgate.net. Muramyl peptides are generally known to engage intracellular receptors, leading to enhanced expression of genes involved in the immune response, including those for MHC molecules, pro-inflammatory mediators, and cytokines researchgate.net. This engagement results in the activation of various immune cell subsets, such as macrophages, dendritic cells, neutrophils, T- and B-lymphocytes, and natural killer cells, contributing to the regulation of inflammation and the maintenance of immunological tolerance researchgate.net.
Research using peptidoglycan monomer (PGM), a related immunostimulatory compound, in mice has demonstrated its influence on the dynamics of cellular changes in draining lymph nodes during the development of a specific immune response researchgate.net. PGM was also observed to bind preferentially to macrophages rather than lymphocytes and to induce the secretion of TNF-α from spleen macrophages researchgate.net. While these findings pertain to a related class of compounds, they provide valuable context regarding the types of immunological investigations that are relevant and feasible when studying this compound in murine models.
Studies on Leukocyte and Platelet Homeostasis in Animal Systems
Studies utilizing various animal models, including mice, rabbits, and pigs, are conducted to investigate the regulation of leukocyte and platelet homeostasis and how different factors can influence these processes frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com. Leukocytes (white blood cells) and platelets are vital components of the blood and play crucial roles in the immune response, inflammation, and hemostasis (the process of preventing bleeding) frontiersin.orgfrontiersin.org. Animal models provide a platform to study alterations in the circulating levels of leukocytes and platelets, as well as their complex interactions frontiersin.orgfrontiersin.org.
This compound has been reported to cause an increase in the number of granulocytes and monocytes in the peripheral blood following administration to animals nih.gov. This observation suggests that this compound may influence either the production or the mobilization of these specific types of leukocytes. Studies in animal models focusing on hemostasis, such as those involving hibernating mammals, have shown reversible reductions in the levels of circulating platelets and coagulation factors during periods of reduced metabolic activity frontiersin.org. Research in rabbits has also explored the effect of leukocyte depletion on the phenomenon of platelet refractoriness nih.gov. While these studies illustrate the application of animal models in studying leukocyte and platelet homeostasis, specific detailed findings concerning this compound's direct impact on platelet homeostasis in animal systems were not extensively provided in the immediate search results, beyond its reported effect on granulocytes and monocytes. However, considering this compound's influence on macrophages and CSF production, which are involved in hematopoietic processes, further investigations into its effects on other blood cell lineages, including those integral to hemostasis, in animal models would be a pertinent area for future research.
Based on the available information, a detailed article focusing solely on preclinical investigative studies of this compound in rodent models, specifically concerning the analysis of inflammatory mediators and histopathological/immunophenotypic characterization of tissues, cannot be comprehensively generated as the search results did not yield specific studies detailing these aspects for this compound.
While the search results provided general context on:
Pathology and histopathology in rodent models nih.govnih.govmdpi.comnih.govresearchgate.netharvard.eduscielo.sa.cr.
Analysis of inflammatory mediators and the role of muramyl peptides (which are related to this compound) in modulating immune responses and cytokine production nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net.
The use of rodent models for studying various diseases, including inflammation and cancer nih.govnih.govnih.govnih.gov.
Specific data and detailed findings directly linking this compound to analyses of inflammatory mediators or histopathological and immunophenotypic characterization in treated rodents were not present in the search results.
Therefore, it is not possible to fulfill the request for a detailed, scientifically accurate article strictly adhering to the provided outline sections 5.2.3 and 5.2.4 based on the information obtained.
Structure Activity Relationship Sar and Rational Design in Muroctasin Research
Impact of Chemical Modifications on Muroctasin's Receptor Binding Affinity and Specificity
Chemical modifications to the this compound structure can significantly alter its binding affinity and specificity for its target receptors, primarily NOD2. Studies on chemical modifications of other molecules, such as aptamers, demonstrate how altering functional groups, backbone structure, or adding ligands can enhance binding interactions through mechanisms like increased hydrophobic contacts or structural stabilization. nih.govmdpi.comfrontiersin.orgnih.gov For this compound, modifications to the muramyl moiety or the peptide chain can influence its ability to access and bind to the intracellular NOD2 receptor. Changes in lipophilicity, charge distribution, or the introduction of new interaction points can impact binding kinetics and the resulting downstream signaling. Detailed research findings in this area would typically involve synthesizing modified this compound analogues and evaluating their binding to NOD2 using techniques like surface plasmon resonance or competitive binding assays. The specificity of binding to NOD2 versus other pattern recognition receptors would also be assessed.
Stereochemical Influences on this compound's Biological Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including those that interact with specific receptors. The stereochemistry of the amino acids in the peptide chain (L-alanine and D-isoglutamine) and the configuration of the muramyl sugar are fundamental to this compound's activity. The D-isomer of isoglutamine (B555469) is essential for the biological activity of muramyl peptides. tocris.com Altering the stereochemistry at chiral centers can lead to compounds with significantly different, or even abolished, biological activity due to altered receptor recognition or downstream signaling. googleapis.com Research in this area would involve synthesizing stereoisomers of this compound and comparing their immunomodulatory effects to the parent compound. This helps to define the precise stereochemical requirements for optimal receptor interaction and biological response.
Design Principles for Novel this compound Analogues as Research Tools
The understanding gained from SAR studies informs the rational design of novel this compound analogues. These analogues can serve as valuable research tools to further probe the NOD2 signaling pathway, investigate the cellular and molecular mechanisms of this compound's action, or potentially identify lead compounds for therapeutic development. Design principles often involve making targeted modifications to enhance specific properties, such as:
Increased potency or efficacy: Modifying the structure to improve binding affinity or enhance downstream signaling.
Altered specificity: Designing analogues that selectively activate or inhibit certain aspects of the immune response.
Improved pharmacokinetic properties: Modifying the molecule to enhance stability, solubility, or cellular uptake.
Introduction of probes: Incorporating labels (e.g., fluorescent tags) to track this compound or its analogues in biological systems.
Rational design relies on the detailed SAR data to predict the potential impact of structural changes on biological activity before synthesis. researchgate.netpreprints.org
Advanced Analytical and Bioanalytical Methodologies for Muroctasin Research
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Muroctasin Structural Elucidation in Research
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural elucidation of organic molecules, including this compound and related synthetic muramyl peptides. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule through the analysis of nuclear spins in a magnetic field. anu.edu.aumestrelab.com Different NMR techniques, including 1D (e.g., 1H and 13C NMR) and 2D methods (e.g., COSY, TOCSY, HSQC, HMBC), are employed to assign signals and build a comprehensive picture of the molecular structure. anu.edu.aumdpi.com For complex structures or in challenging conditions, such as low temperatures, specialized NMR experiments can be utilized to obtain unambiguous signal assignments and structural information. mdpi.com
Mass Spectrometry, on the other hand, provides information about the mass-to-charge ratio of molecules and their fragments, which is invaluable for determining molecular weight and confirming elemental composition. mun.carfi.ac.ukeurl-pesticides.eu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing peptides and glycopeptides like this compound. mun.ca Tandem Mass Spectrometry (MS/MS) allows for the fragmentation of ions and analysis of the resulting fragments, providing insights into the molecule's sequence and structure. mun.carfi.ac.uk While MS is highly sensitive and provides accurate mass data, obtaining full structural elucidation solely from MS data can be challenging, particularly for complex molecules. rfi.ac.uk Combining MS with computational strategies and other techniques like NMR helps to overcome these limitations and facilitates the assignment of molecular structures. rfi.ac.uk Positive-ion FAB mass spectra have also been used in the analysis of synthetic muramyl dipeptide derivatives. muni.cz
These spectroscopic techniques, often used in combination, are essential for confirming the structure of synthesized this compound, identifying impurities, and characterizing any degradation products or metabolites that may form during research studies.
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation of this compound and Metabolites in Research
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in this compound research for assessing purity and isolating the compound and its metabolites. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. researchgate.net Various HPLC modes, such as reversed-phase HPLC (RP-HPLC), are commonly used for the analysis and purification of peptides and related compounds. muni.czresearchgate.net
HPLC is widely applied for the purity testing of synthesized muramyl peptides, with methods developed and adapted for specific compounds to ensure high purity (e.g., ≥95%). muni.czresearchgate.net The technique allows for the separation of the target compound from impurities, starting materials, and by-products of synthesis or degradation. researchgate.netresearchgate.net
Furthermore, HPLC, often coupled with mass spectrometry (HPLC-MS or LC-MS/MS), is a powerful technique for the identification and isolation of metabolites in biological samples or from degradation studies. sci-hub.segoogleapis.comsci-hub.senih.gov LC-MS/MS methods have been developed and validated for the analysis of muramyl peptides in complex matrices like human plasma, enabling pharmacokinetic studies by determining drug concentrations over time. sci-hub.sesci-hub.sesechenov.ru These methods often involve sample preparation steps, such as solid-phase extraction, followed by chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. sci-hub.sesci-hub.sesechenov.ru The development and validation of such methods ensure accurate and reliable quantification of the compound and its metabolites in research settings. sci-hub.sesechenov.ru
Studies on the stability of this compound and the degradation products formed under various conditions also utilize HPLC to separate and identify these breakdown products. researchgate.net This is crucial for understanding the compound's stability and potential metabolic pathways.
Immunoassays (e.g., ELISA) for Quantifying Cytokines and Signaling Molecules in this compound Studies
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in this compound research to quantify the levels of cytokines and other signaling molecules that are modulated by the compound. This compound, being a muramyl dipeptide derivative, is known to act as a cytokine inducer and immunostimulant. medchemexpress.comnih.gov
ELISA is a sensitive and specific method for detecting and quantifying proteins in various biological samples, including cell culture supernatants, serum, and plasma. biocompare.comemjreviews.comnih.gov The technique relies on the binding of antibodies to the target analyte, followed by detection using an enzyme-linked secondary antibody and a substrate that produces a measurable signal (e.g., colorimetric, fluorescent, or luminescent). biocompare.com
In this compound studies, ELISA is employed to measure the production of cytokines like colony-stimulating factors (CSFs), such as M-CSF and G-CSF, which are known to be stimulated by this compound in macrophage cell lines. nih.gov Research has shown that this compound can significantly increase the production of CSFs from macrophages in vitro. nih.gov While this compound directly enhanced M-CSF gene expression in macrophage cell lines, it indirectly influenced G-CSF production from other cell lines through the release of mediators like interleukin-1 from stimulated macrophages. nih.gov
Immunoassays are essential for evaluating the immunomodulatory effects of this compound by providing quantitative data on the levels of key signaling molecules involved in immune responses. biocompare.comthermofisher.com Multiplex immunoassays, which allow for the simultaneous measurement of multiple cytokines in a single sample, can also be valuable for assessing the complex cytokine profiles induced by this compound. biocompare.comemjreviews.comthermofisher.comnih.gov
Cell-Based Assays and Reporter Gene Systems for Functional Characterization
Cell-based assays and reporter gene systems are critical tools for functionally characterizing the biological activities of this compound and understanding its mechanisms of action at the cellular level. Cell-based assays utilize live cells to assess various cellular responses to a compound, providing a more physiologically relevant context compared to biochemical assays. murigenics.comnih.govnuvisan.com These assays can measure a wide range of cellular activities, including cell proliferation, cytotoxicity, cell signaling, receptor activation, and the production of specific molecules. murigenics.comnuvisan.com
In the context of this compound research, cell-based assays are used to study its effects on immune cells, such as macrophages, and to evaluate the resulting cellular responses, such as the induction of cytokine production. nih.gov For instance, incubating macrophage cell lines with this compound in vitro has been shown to increase the production of colony-stimulating factors. nih.gov
Reporter gene systems are a specific type of cell-based assay where a reporter gene, encoding an easily detectable protein (e.g., luciferase, fluorescent proteins), is linked to a regulatory element (e.g., a promoter) that is responsive to the biological pathway or target being investigated. nih.govnih.govumd.eduthno.org When the pathway is activated by a compound like this compound, the reporter gene is expressed, and the resulting signal can be measured to quantify the activity of the pathway. nih.govnih.govumd.edu
These systems are valuable for studying the intracellular signaling pathways activated by this compound and for characterizing its interactions with cellular receptors or other molecular targets. While the search results did not provide specific examples of reporter gene systems used directly with this compound, the principle applies to studying compounds that modulate gene expression or activate specific signaling cascades. Reporter gene assays offer an alternative to biochemical assays for monitoring signal transduction from cell surface receptors to nuclear gene transcription in living cells. nih.gov They can be applied to study ligand activity at various G-protein-coupled receptors and other signaling pathways. thermofisher.comnih.gov The use of reporter gene systems allows for the quantitative visualization of cellular responses and can help elucidate the functional consequences of this compound's interaction with cellular components. thno.org
Combining different cell-based assays and reporter gene systems allows researchers to gain a comprehensive understanding of this compound's functional profile and the cellular mechanisms underlying its biological effects.
Computational and Theoretical Investigations of Muroctasin
Molecular Docking and Dynamics Simulations of Muroctasin-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to form a stable complex mdpi.com. This method estimates the binding affinity and identifies key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, between the ligand and the receptor's binding site mdpi.com. Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the molecular system over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the dynamic nature of their interactions under near-physiological conditions unair.ac.idnih.govnih.govmdpi.com.
Studies have utilized molecular docking to explore the interaction of this compound with potential biological targets dntb.gov.ua. While specific detailed findings on this compound's docking poses and binding energies with its primary targets (like NOD2, given its MDP-like structure) were not extensively detailed in the search results, the application of these techniques to similar molecules and targets highlights their relevance. For instance, molecular docking and MD simulations have been employed to study the interaction of other compounds, such as muricatacin (B138324) with phospholipid membranes or novel inhibitors with SARS-CoV-2 proteins, demonstrating the methodology's capability to elucidate binding modes and stability unair.ac.idresearchgate.net. MD simulations, in particular, can reveal crucial interactions and assess the stability of complexes over time, which is vital for understanding the sustained effects of a molecule ijnc.irfrontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a correlation between the chemical structure of a series of compounds and their biological activity nih.gov. By analyzing various molecular descriptors (numerical representations of chemical structures), QSAR models can predict the activity of new or untested compounds based on their structures nih.govnih.gov. This is particularly useful in drug discovery and optimization for identifying key structural features that contribute to desired biological effects and designing novel analogs with improved properties nih.govoup.com.
While direct QSAR studies specifically focused on a large series of this compound derivatives were not prominently found in the search results, the principles of QSAR are highly applicable to the design and analysis of such compounds. QSAR has been successfully applied to various sets of derivatives, such as curcumin (B1669340) derivatives for anticancer activity or pyrrolopyrimidine derivatives as kinase inhibitors, demonstrating its utility in predicting biological activity based on structural features nih.govnih.gov. This suggests that QSAR modeling could be a valuable tool for exploring how structural modifications to the this compound scaffold affect its immunostimulatory activity and for guiding the synthesis of more potent or specific analogs.
QSAR models typically involve developing a mathematical equation that relates molecular descriptors (independent variables) to biological activity (dependent variable) nih.gov. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) nih.gov.
In Silico Prediction of this compound's Interaction Networks and Pathways
In silico prediction of interaction networks and pathways involves using computational methods to predict how a molecule like this compound might interact with various biological components (proteins, genes, other molecules) and influence cellular signaling pathways aaai.orgplos.orgnih.govfrontiersin.org. This can include predicting protein-ligand interactions on a larger scale than individual docking studies, identifying potential off-targets, and mapping the downstream effects of this compound binding. Given that this compound is an immunostimulant, understanding its interaction networks is crucial for elucidating its mechanism of action and potential effects on the immune system.
This compound is known to be a synthetic derivative of MDP, which is recognized by intracellular receptors like NOD2 researchgate.netmuni.cz. In silico methods can be used to predict and model the interactions of this compound with NOD2 and other components of the innate immune signaling pathways, such as NF-κB and MAPK pathways, which are activated upon NOD receptor engagement researchgate.netnih.gov. Predicting these interaction networks can help to understand how this compound triggers immune responses and potentially identify other pathways it might influence. Computational approaches for predicting protein-protein interaction networks and chemical-protein interactions are well-established and can provide valuable insights into the complex biological systems affected by small molecules plos.orgnih.govfrontiersin.orgnih.gov.
Chemoinformatics Approaches to this compound Analog Design and Data Analysis
Chemoinformatics utilizes computational and informational techniques to handle, analyze, and apply chemical information. In the context of this compound, chemoinformatics approaches can be used for tasks such as designing novel analogs with desired properties, screening large databases of compounds for potential hits, and analyzing experimental data generated from studies on this compound and its derivatives. This involves using various computational tools and algorithms for molecular representation, similarity searching, clustering, and predictive modeling.
For the design of this compound analogs, chemoinformatics can leverage techniques like virtual screening, de novo design, and library design based on the structural features of this compound and the insights gained from QSAR and docking studies. By analyzing existing data on muramyl peptide derivatives and their activities, chemoinformatics can help identify promising scaffolds and substituents for the synthesis of new compounds with potentially improved immunostimulatory activity or reduced side effects. Chemoinformatics also plays a crucial role in managing and analyzing the complex datasets generated in drug discovery research, including structural data, biological assay results, and computational predictions.
Future Directions and Emerging Research Avenues for Muroctasin Studies
Exploration of Muroctasin's Utility as a Probe for Innate Immune System Pathways
Future research on this compound could focus on its potential as a molecular probe to dissect specific pathways within the innate immune system. By utilizing this compound, researchers might gain further insights into the intricate signaling cascades and cellular responses that constitute innate immunity. This involves investigating its binding partners, downstream effects on gene expression and protein activity, and its influence on different innate immune cell populations. Such studies could help illuminate fundamental aspects of immune regulation and identify potential targets for therapeutic intervention.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Mechanistic Studies
A promising avenue for this compound research involves the integration of multi-omics data, including genomics, proteomics, and metabolomics. This approach allows for a comprehensive view of the biological changes induced by this compound at multiple molecular levels mdpi.comisaaa.org. Genomics can reveal alterations in gene expression patterns, while proteomics can identify changes in protein abundance and post-translational modifications mdpi.comisaaa.org. Metabolomics can provide insights into shifts in metabolic pathways and the production of small molecules mdpi.comisaaa.org. By integrating these diverse datasets, researchers can build a more complete picture of this compound's mechanisms of action and its impact on cellular and systemic processes. Tools and platforms exist for integrating and analyzing multi-omics data, facilitating a more holistic understanding mdpi.com.
Development of Advanced In Vitro Systems (e.g., Organoids, Microfluidics) for this compound Research
The development and application of advanced in vitro systems, such as organoids and microfluidic devices, represent a significant future direction for this compound research. Organoids, as self-organized 3D cell cultures, offer a more physiologically relevant model compared to traditional 2D cell cultures, recapitulating aspects of tissue structure and function wpiinc.comfrontiersin.org. Integrating organoids with microfluidic systems (organ-on-a-chip) allows for dynamic control of the cellular microenvironment, including nutrient supply and flow conditions, providing a more accurate representation of in vivo conditions wpiinc.comnih.govnih.gov. These advanced systems can be utilized to study this compound's effects on specific tissues or organs, investigate its interactions with different cell types within a controlled 3D environment, and assess its impact on complex biological processes in a more predictive manner than conventional methods wpiinc.comnih.gov. Challenges in organoid research, such as the lack of vascularization and the inability to fully represent multi-tissue interactions, are being addressed by combining organoids with microfluidic devices wpiinc.comutoronto.ca.
Interdisciplinary Research Collaborations in this compound Science
Advancing this compound science will benefit significantly from fostering interdisciplinary research collaborations. Bringing together experts from diverse fields such as chemistry, immunology, molecular biology, computational science, and bioengineering can lead to innovative approaches and a more comprehensive understanding of this compound. Chemists can contribute to the synthesis and modification of this compound analogs, while immunologists and molecular biologists can investigate its biological effects. Computational scientists can assist with the analysis of large datasets generated from omics studies and the development of predictive models. Bioengineers can contribute to the creation of advanced in vitro systems. Interdisciplinary collaboration is crucial for tackling complex scientific problems and generating solutions that extend beyond the scope of a single discipline ultident.comumbc.edu. Strategies for promoting such collaborations include creating incentive programs and establishing interdisciplinary centers consensus.app.
Q & A
Q. Q1. What are the critical physicochemical properties of Muroctasin that influence its experimental design in preclinical studies?
Methodological Answer: this compound’s poor solubility in aqueous solvents (<1 g/10,000 mL in H₂O) necessitates specialized formulation strategies. Researchers should prioritize solubility enhancement techniques (e.g., co-solvents, micellar systems) and validate stability under physiological conditions (e.g., pH 7.4, 37°C). Titration methods in mixed solvents like MeOH-H₂O (9:1) are recommended for dissociation constant (pKa) determination . Data presentation should include octanol-water partition coefficients (logP) to predict membrane permeability.
Q. Q2. How should researchers standardize in vitro assays to evaluate this compound’s immunomodulatory activity?
Methodological Answer: Use primary immune cells (e.g., murine macrophages) with lipopolysaccharide (LPS)-induced cytokine release models. Include negative controls (vehicle-only) and positive controls (e.g., known TLR agonists). Measure cytokine levels (IL-1β, TNF-α) via ELISA, ensuring cell viability assays (e.g., MTT) are conducted to distinguish cytotoxicity from immunomodulation. Replicate experiments across ≥3 biological replicates to account for donor variability .
Advanced Research Questions
Q. Q3. How can contradictory pharmacokinetic data for this compound across species be systematically resolved?
Methodological Answer: Contradictions often arise from interspecies metabolic differences. Apply a stepwise approach:
Comparative Metabolite Profiling: Use LC-MS/MS to identify species-specific metabolites.
Allometric Scaling: Adjust dosing based on body surface area and metabolic rate.
Mechanistic Modeling: Incorporate physiologically based pharmacokinetic (PBPK) models to simulate human exposure.
Validate findings against in vivo data from knockout models (e.g., TLR4-deficient mice) to isolate target-mediated clearance pathways .
Q. Q4. What methodologies are optimal for elucidating this compound’s mechanism of action in heterogeneous cell populations?
Methodological Answer: Employ single-cell RNA sequencing (scRNA-seq) to map transcriptional responses in immune subsets (e.g., dendritic cells vs. macrophages). Pair with phospho-flow cytometry to quantify signaling pathways (e.g., NF-κB activation). For functional validation, use CRISPR-Cas9 knockout of candidate receptors (e.g., NOD2) followed by cytokine release assays. Data should be analyzed using dimensionality reduction tools (e.g., t-SNE) to identify subpopulation-specific effects .
Q. Q5. How can researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Methodological Answer:
- Quality Control (QC): Implement HPLC-UV purity checks (≥98%) and endotoxin testing (<0.1 EU/mg).
- Stability Testing: Store lyophilized this compound at -80°C and validate reconstitution protocols (e.g., sterile PBS, vortexing time).
- Documentation: Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for metadata reporting, including synthesis lot numbers and storage conditions .
Data Analysis and Interpretation
Q. Q6. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies with non-linear kinetics?
Methodological Answer: Use non-linear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. For time-dependent effects, apply mixed-effects models to account for repeated measurements. Report 95% confidence intervals and use bootstrapping to validate small-sample datasets. Open-source tools like R’s drc package or GraphPad Prism are recommended .
Q. Q7. How should researchers handle conflicting in vitro vs. in vivo efficacy data for this compound?
Methodological Answer:
- Triangulate Data Sources: Cross-validate in vitro findings with ex vivo organoid models and in vivo biodistribution studies.
- Microenvironmental Factors: Assess the impact of serum proteins (e.g., albumin binding) and stromal cells using 3D co-culture systems.
- Meta-Analysis: Aggregate historical data (e.g., Moroi et al., 1988) to identify trends in potency shifts across experimental systems .
Ethical and Reproducibility Considerations
Q. Q8. What ethical guidelines govern this compound research involving animal models of immune dysregulation?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain institutional IACUC approval for protocols involving adjuvant-induced arthritis or sepsis models. Include humane endpoints (e.g., weight loss ≥20%) and justify sample sizes via power analysis. Report adverse events transparently, even if they necessitate early euthanasia .
Q. Q9. How can open science practices improve reproducibility in this compound research?
Methodological Answer:
- Data Sharing: Deposit raw datasets (e.g., RNA-seq, pharmacokinetic curves) in public repositories like Figshare or Zenodo.
- Protocol Pre-registration: Use platforms like Open Science Framework to document hypotheses and analytical plans before data collection.
- Reagent Validation: Participate in ring trials with independent labs to verify antibody specificity and assay robustness .
Emerging Research Directions
Q. Q10. What novel methodologies could resolve the mechanistic ambiguity of this compound’s off-target effects in chronic inflammation models?
Methodological Answer:
- Chemical Proteomics: Use photoaffinity labeling with this compound analogs to map off-target protein interactions.
- Systems Biology: Integrate transcriptomic and metabolomic data via weighted gene co-expression networks (WGCNA) to identify dysregulated pathways.
- Machine Learning: Train classifiers on high-content screening data to predict structure-activity relationships (SAR) for derivative compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
